2-Acrylamido-2-methyl-1-propanesulfonic acid 2-Acrylamido-2-methyl-1-propanesulfonic acid 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, also known as 2-acrylamido-2-methyl-1-propanesulfonic acid or 5165-97-9 (mono-hydrochloride salt), belongs to the class of organic compounds known as organosulfonic acids. Organosulfonic acids are compounds containing the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom). 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 15214-89-8
VCID: VC21037670
InChI: InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12)
SMILES: CC(C)(CS(=O)(=O)O)NC(=O)C=C
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol

2-Acrylamido-2-methyl-1-propanesulfonic acid

CAS No.: 15214-89-8

Cat. No.: VC21037670

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

2-Acrylamido-2-methyl-1-propanesulfonic acid - 15214-89-8

Specification

Description 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, also known as 2-acrylamido-2-methyl-1-propanesulfonic acid or 5165-97-9 (mono-hydrochloride salt), belongs to the class of organic compounds known as organosulfonic acids. Organosulfonic acids are compounds containing the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom). 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid is primarily located in the cytoplasm.
CAS No. 15214-89-8
Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
IUPAC Name 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid
Standard InChI InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12)
Standard InChI Key XHZPRMZZQOIPDS-UHFFFAOYSA-N
SMILES CC(C)(CS(=O)(=O)O)NC(=O)C=C
Canonical SMILES CC(C)(CS(=O)(=O)O)NC(=O)C=C
Melting Point 185.5-186°C

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